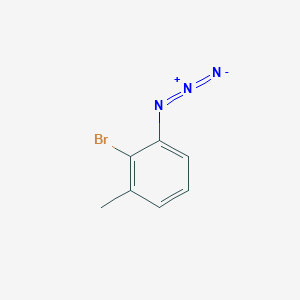

1-Azido-2-bromo-3-methylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-azido-2-bromo-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-5-3-2-4-6(7(5)8)10-11-9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTKZPMTQAGQCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N=[N+]=[N-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Azido 2 Bromo 3 Methylbenzene

Regioselective Installation of Azido (B1232118) Functionality

The precise introduction of an azido group onto the benzene (B151609) ring, particularly in the presence of other substituents like bromine and a methyl group, requires careful consideration of the synthetic approach to ensure the desired regioselectivity.

Nucleophilic Aromatic Substitution (SNAr) of Bromine with Azide (B81097)

Nucleophilic aromatic substitution (SNAr) is a powerful method for the introduction of nucleophiles, such as azide, onto an aromatic ring. This reaction typically requires the presence of electron-withdrawing groups to activate the ring towards nucleophilic attack. In the case of synthesizing 1-azido-2-bromo-3-methylbenzene via this route, the logical precursor would be 2,3-dibromotoluene.

The success of an SNAr reaction is highly dependent on the reaction conditions. The choice of solvent is critical, with polar aprotic solvents being favored as they can solvate the cation of the azide salt, thereby increasing the nucleophilicity of the azide anion. Commonly used solvents for SNAr reactions include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP).

The temperature of the reaction is another crucial parameter. While higher temperatures can increase the reaction rate, they can also lead to undesired side reactions or decomposition of the starting material or product. The selection of the azide source is also important, with sodium azide (NaN3) being the most common and cost-effective choice.

A typical experimental setup for the SNAr reaction on a dihalogenated aromatic compound involves dissolving the substrate in a suitable polar aprotic solvent, followed by the addition of an excess of sodium azide. The reaction mixture is then heated for a specific duration until the starting material is consumed.

| Parameter | Condition | Rationale |

| Substrate | 2,3-Dibromotoluene | Dihalogenated precursor for substitution. |

| Reagent | Sodium Azide (NaN3) | Source of the azide nucleophile. |

| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent to enhance nucleophilicity. |

| Temperature | Elevated (e.g., 100-150 °C) | To overcome the activation energy barrier. |

| Stoichiometry | Excess NaN3 | To drive the reaction to completion. |

| This interactive table summarizes hypothetical optimized conditions for the SNAr synthesis of this compound. |

The SNAr reaction proceeds via a two-step addition-elimination mechanism. In the first step, the azide anion attacks the carbon atom bearing a leaving group (in this case, a bromine atom), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction's feasibility. The presence of electron-withdrawing groups ortho and para to the leaving group significantly stabilizes the Meisenheimer complex, thereby facilitating the reaction.

In the case of 2,3-dibromotoluene, the methyl group is a weakly electron-donating group, which does not significantly activate the ring towards SNAr. However, the presence of two bromine atoms, which are inductively electron-withdrawing, can provide some activation. The regioselectivity of the substitution will be influenced by the relative stability of the possible Meisenheimer complexes. Attack at the C2 position (bearing a bromine atom) would place the negative charge in the intermediate ortho and para to the other bromine and meta to the methyl group. Attack at the C3 position is less likely due to steric hindrance from the adjacent methyl group. Therefore, the formation of this compound is the expected major product over 1-bromo-2-azido-3-methylbenzene.

Diazotization and Azide Transfer Approaches on Halogenated Methylbenzene Precursors

An alternative and often more reliable method for the synthesis of aryl azides is through the diazotization of an aromatic amine, followed by treatment with an azide source. This method is particularly useful for substrates that are not sufficiently activated for SNAr.

The starting material for this route is 2-bromo-3-methylaniline (B1268886). The diazotization process involves the reaction of the primary aromatic amine with a source of nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4). The reaction is usually carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing. The resulting aryldiazonium salt is a highly versatile intermediate.

A study by Das et al. in 2005 reported a mild and efficient one-pot method for the conversion of various anilines, including sterically hindered ones, to aryl azides using tert-butyl nitrite (t-BuONO) and sodium azide in tert-butanol (B103910) (t-BuOH). organic-chemistry.org This method avoids the use of strong acids and offers good to excellent yields.

| Step | Reagents | Conditions | Product |

| 1 | 2-Bromo-3-methylaniline, t-BuONO | t-BuOH, Room Temp. | In situ formation of diazonium salt |

| 2 | NaN3 | t-BuOH, Room Temp. | This compound |

| This interactive table outlines the steps for the diazotization-azidation synthesis based on the method by Das et al. (2005). |

Strategic Approaches for Introducing Bromine and Methyl Groups

The relative positioning of the bromo and methyl substituents in this compound (an ortho arrangement) dictates the synthetic strategy. The key challenge lies in overcoming the directing effects of the substituents to achieve the desired 1,2,3-trisubstituted pattern.

Directed Halogenation of Methylbenzene Derivatives

The halogenation of methylbenzene (toluene) is a classic example of electrophilic aromatic substitution where the substituent on the ring dictates the position of the incoming electrophile. The methyl group is an activating, ortho, para-director. libretexts.org This means that direct bromination of toluene (B28343) would yield a mixture of 2-bromotoluene (B146081) and 4-bromotoluene, not the required 3-bromotoluene (B146084) precursor.

The reaction is typically carried out in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) at room temperature and in the absence of UV light to prevent side-chain halogenation. libretexts.orgchemguide.co.uk The methyl group activates the ring by donating electron density, making the ortho and para positions more nucleophilic and thus more susceptible to electrophilic attack. docbrown.info

To achieve a different substitution pattern, functional group interconversions or starting with a differently substituted precursor is necessary. For instance, starting with an aniline (B41778) derivative and protecting the amine group allows for controlled halogenation. Acetylation of an aniline, for example, forms an N-acetyl group which is still an ortho, para-director but can sterically hinder the ortho position, favoring para substitution. Subsequent deprotection can regenerate the amine. doubtnut.com

Control of Regioselectivity in Poly-substituted Benzene Synthesis

Controlling regioselectivity is the cornerstone of synthesizing complex aromatic compounds. fiveable.me The order in which substituents are introduced is critical and is determined by their directing effects. libretexts.orglumenlearning.com Substituents are broadly classified as:

Activating, ortho, para-directors: These groups donate electron density to the ring (e.g., -CH₃, -OH, -NH₂, -OR).

Deactivating, meta-directors: These groups withdraw electron density from the ring (e.g., -NO₂, -CN, -SO₃H, -C=O). libretexts.org

Deactivating, ortho, para-directors: Halogens (-F, -Cl, -Br, -I) are an exception, withdrawing electron density inductively but directing ortho, para via resonance. libretexts.org

For the synthesis of a 1,2,3-substituted pattern like that in this compound, a linear, multi-step approach is required, where the directing effects of the groups present at each stage are carefully considered. libretexts.orglibretexts.org A logical precursor to the target compound is 2-bromo-3-methylaniline. nih.govsigmaaldrich.com A plausible synthesis for this intermediate could start from m-toluidine (B57737) (3-methylaniline). In this case, both the amino group (-NH₂) and the methyl group (-CH₃) are ortho, para-directors. The challenge becomes directing the bromine to the position ortho to the methyl group and meta to the amino group. This often requires protecting the highly activating amino group to modulate its directing strength and prevent side reactions before performing the bromination.

Multistep Convergent Synthesis Strategies

While convergent synthesis, where different fragments of a molecule are prepared separately before being combined, is a powerful strategy, the synthesis of this compound is more practically approached via a linear sequence. This involves a step-by-step modification of a single starting material. youtube.comyoutube.com

A common linear strategy to obtain the target molecule begins with a commercially available substituted aniline, such as 2-bromo-3-methylaniline. scbt.com The synthesis then proceeds through two key transformations:

Diazotization: The primary aromatic amine (2-bromo-3-methylaniline) is converted into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). byjus.comspcmc.ac.in The resulting 2-bromo-3-methylbenzenediazonium salt is a versatile intermediate. researchgate.net

Azidation: The diazonium group is then displaced by an azide group. This can be accomplished by reacting the diazonium salt with sodium azide (NaN₃). organic-chemistry.org This reaction is often rapid and provides the final aryl azide product.

This sequence highlights the importance of functional group interchange, where one functional group (amine) is transformed into another (azide) via a stable intermediate (diazonium salt) to achieve the desired final structure. youtube.com

Emerging Synthetic Techniques for Aryl Azide Preparation

The preparation of aryl azides, while synthetically useful, involves potentially hazardous intermediates and reagents. Modern techniques aim to improve the safety and efficiency of these transformations.

Catalytic Azide Transfer Reactions

Traditional methods for aryl azide synthesis, such as the Sandmeyer reaction involving diazonium salts, are effective but can have drawbacks. Catalytic methods offer milder and more efficient alternatives. Copper(I)-catalyzed coupling reactions between aryl halides and sodium azide have been developed to produce aryl azides in good to excellent yields at relatively low temperatures. rsc.org The use of a proline ligand has been shown to promote this transformation.

Transition metal-catalyzed N-atom transfer reactions provide another avenue. These methods are inherently "green" as they often require only a catalyst, with dinitrogen gas being the only byproduct. nih.gov Various metal complexes based on cobalt, ruthenium, and copper have been investigated for their ability to catalyze the formation of C-N bonds from azides. nih.gov

| Catalyst System | Substrate | Product | Yield (%) | Reference |

| CuI / L-proline | Iodobenzene | Phenyl azide | 94% | rsc.org |

| CuI / L-proline | Bromobenzene | Phenyl azide | 85% | rsc.org |

| Ruthenium Porphyrin | p-nitrophenyl azide + cycloalkenes | Aziridines | N/A | nih.gov |

| Cobalt Porphyrin | p-nitrophenyl azide + cycloalkenes | Aziridines | N/A | nih.gov |

Continuous Flow Synthesis Methodologies

Continuous flow chemistry has emerged as a powerful technology for the safe and scalable synthesis of hazardous compounds like organic azides. cam.ac.uk In a flow reactor, small volumes of reagents are continuously mixed and reacted, minimizing the accumulation of potentially explosive intermediates like diazonium salts or the azide products themselves. durham.ac.uk This approach offers precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. beilstein-journals.orgtib.eu

Researchers have developed flow protocols for both the diazotization of anilines and the subsequent azidation, sometimes "telescoping" the steps so that the unstable intermediate is generated and consumed in a continuous stream without isolation. durham.ac.uknih.gov This not only enhances safety but also facilitates purification and scale-up. Photochemical reactions of aryl azides to generate nitrenes have also been successfully implemented in flow systems, demonstrating the versatility of this technology. beilstein-journals.org

| Reaction Type | Key Features of Flow Synthesis | Advantages | Reference(s) |

| Aryl Azide Generation | In-line generation and consumption of diazonium salts. | Enhanced safety, avoids isolation of explosive intermediates. | cam.ac.ukdurham.ac.uk |

| Photolysis of Aryl Azides | Precise control of residence time and irradiation. | Minimization of secondary photochemical reactions, improved selectivity. | beilstein-journals.orgtib.eu |

| Diazo Transfer | Use of solid-supported azide resins. | Water-free conditions, clean product streams suitable for telescoping. | nih.gov |

Comprehensive Analysis of Chemical Reactivity and Transformations of 1 Azido 2 Bromo 3 Methylbenzene

Reactivity Profile of the Azido (B1232118) (-N3) Moiety

The azido group in 1-azido-2-bromo-3-methylbenzene is a versatile functional group that participates in a variety of chemical transformations. Its reactivity is primarily characterized by 1,3-dipolar cycloadditions and reduction reactions.

1,3-Dipolar Cycloaddition Reactions

The azide (B81097) functional group acts as a 1,3-dipole, readily reacting with various dipolarophiles to form five-membered heterocyclic rings. This type of reaction is a cornerstone of click chemistry, a concept introduced by K. B. Sharpless, which emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.orgwikipedia.org

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that unites azides and terminal alkynes to exclusively form 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.govrsc.org This reaction proceeds under mild conditions and tolerates a wide array of functional groups, making it a powerful tool in organic synthesis, medicinal chemistry, and materials science. nih.govbeilstein-journals.org The catalytic cycle involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide. nih.gov The use of a copper catalyst provides a significant rate acceleration compared to the uncatalyzed thermal Huisgen cycloaddition. organic-chemistry.org

The reaction of this compound with a terminal alkyne in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI) or copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, would be expected to yield the corresponding 1-(2-bromo-3-methylphenyl)-4-substituted-1H-1,2,3-triazole. acs.orgnih.govnih.gov The synthesis of 1,2,3-triazole-containing compounds via CuAAC is a key synthetic step in the development of potential antimicrobial agents. peerj.com

Table 1: Representative Examples of CuAAC Reactions

| Azide | Alkyne | Catalyst System | Product |

|---|---|---|---|

| This compound | Phenylacetylene | CuSO₄/Sodium Ascorbate | 1-(2-bromo-3-methylphenyl)-4-phenyl-1H-1,2,3-triazole |

| Benzyl (B1604629) Azide | Propargyl Alcohol | CuI | (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol |

This table presents hypothetical and literature-based examples to illustrate the versatility of the CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free version of the azide-alkyne cycloaddition. magtech.com.cnresearchgate.net The driving force for this reaction is the ring strain of a cycloalkyne, such as a cyclooctyne (B158145) derivative. magtech.com.cnresearchgate.net This bioorthogonal reaction is highly valued for its ability to proceed within complex biological systems without the need for a potentially toxic metal catalyst. researchgate.netnih.gov The reactivity of the cycloalkyne can be tuned by modifying its structure; for instance, the introduction of fluorine atoms or the fusion of benzene (B151609) rings can increase the reaction rate. nih.govnih.gov

In the context of this compound, SPAAC would involve its reaction with a strained cycloalkyne to yield a triazole product. For example, reaction with a dibenzocyclooctyne (DIBO) derivative would produce a dibenzo-fused triazole. The rate of SPAAC is highly dependent on the specific cycloalkyne used. magtech.com.cnnih.gov

Table 2: Comparison of Cycloalkynes in SPAAC

| Cycloalkyne | Relative Reactivity | Key Features |

|---|---|---|

| Cyclooctyne (OCT) | Low | Less strained, slower reaction. nih.gov |

| Bicyclo[6.1.0]non-4-yne (BCN) | Moderate | More strained than OCT, faster reaction. nih.gov |

| Azadibenzocyclooctyne (ADIBO) | High | Highly strained, rapid reaction kinetics. nih.gov |

This table provides a general comparison of commonly used cycloalkynes in SPAAC.

While alkynes are the most common dipolarophiles for azides, other unsaturated molecules can also participate in 1,3-dipolar cycloadditions. The reaction of azides with alkenes can lead to the formation of triazolines, which may be unstable and can rearrange or decompose. The reactivity is often lower compared to alkynes. nih.govnih.gov Computational studies have shown that cycloalkenes are less reactive dipolarophiles than cycloalkynes in reactions with azides. nih.gov

The cycloaddition of azides with nitriles can produce tetrazoles. This reaction typically requires harsher conditions, such as high temperatures or the use of a Lewis acid catalyst. The synthesis of fused 1,2,3-triazoles can sometimes involve an intramolecular cycloaddition between an azide and a nitrile group within the same molecule. mdpi.com

In the thermal Huisgen 1,3-dipolar cycloaddition between an azide and an unsymmetrical alkyne, a mixture of two regioisomers, the 1,4- and 1,5-disubstituted triazoles, is often formed. organic-chemistry.orgwikipedia.org However, the copper-catalyzed version (CuAAC) is highly regioselective, yielding exclusively the 1,4-disubstituted product. rsc.org This high regioselectivity is a key advantage of the CuAAC reaction. In contrast, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) typically yields the 1,5-disubstituted regioisomer. wikipedia.org

The regioselectivity of uncatalyzed cycloadditions, such as SPAAC, can be influenced by the substituents on the dipolarophile. nih.gov For instance, computational studies on the cycloaddition of azides to substituted cyclooctynes have shown that the preferred regiochemistry can be affected by both electronic and steric factors. nih.gov

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In a molecule like this compound, the azido group can be selectively targeted for cycloaddition reactions in the presence of the bromo and methyl groups, which are generally unreactive under typical cycloaddition conditions. The CuAAC reaction, for example, is known for its high functional group tolerance. organic-chemistry.orgnih.gov

Reduction Chemistry of the Azido Group

The azido group can be readily reduced to a primary amine. This transformation is a common and valuable method in organic synthesis for introducing a nitrogen-containing functional group. masterorganicchemistry.com The reduction of aryl azides, such as this compound, would yield the corresponding aniline (B41778), in this case, 2-bromo-3-methylaniline (B1268886). nih.govsigmaaldrich.com

A variety of reducing agents can be employed for this purpose. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) is a very effective method. masterorganicchemistry.comorganic-chemistry.org

Staudinger Reduction: This reaction involves treatment of the azide with a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), followed by hydrolysis of the resulting iminophosphorane. orientjchem.org

Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) can reduce azides to amines. masterorganicchemistry.com

Other Reducing Systems: Various other methods have been developed, including the use of sodium borohydride (B1222165) in the presence of a catalyst like cobalt(II) chloride, or systems like boron trifluoride etherate and sodium iodide. organic-chemistry.orgmdma.ch Hydrogen sulfide (B99878) (H₂S) and its conjugate base (HS⁻) have also been shown to reduce aryl azides. nih.gov

The choice of reducing agent can be important for chemoselectivity, especially when other reducible functional groups are present in the molecule. For instance, some methods are mild enough to avoid the reduction of other groups like esters or benzyl ethers. organic-chemistry.org

Table 3: Common Reagents for the Reduction of Aryl Azides

| Reagent/System | Conditions | Product |

|---|---|---|

| H₂ / Pd/C | Hydrogen gas, catalyst | Primary Amine |

| PPh₃, then H₂O | Two-step process | Primary Amine |

| LiAlH₄ | Anhydrous solvent | Primary Amine |

| NaBH₄ / CoCl₂·6H₂O | Aqueous, room temperature | Primary Amine mdma.ch |

This table summarizes common methods for the reduction of aryl azides to primary amines.

Nucleophilic Reactivity of the Azido Group in Substitution Reactions

The azide functional group is generally introduced into molecules via nucleophilic substitution, for example, by reacting an alkyl or aryl halide with sodium azide. nih.govchemistrysteps.com Once incorporated, the azido group itself can participate in reactions, although its character is complex. The terminal nitrogen atom of the azide is considered mildly nucleophilic. nih.gov

This nucleophilicity is most prominently displayed in [3+2] cycloaddition reactions, such as the Huisgen cycloaddition with alkynes to form triazoles. While mechanistically an addition rather than a substitution, it represents the primary pathway by which the azide's nucleophilic character is expressed to form new rings.

In the context of substitution, the azido group in this compound is a poor leaving group and is not typically displaced by other nucleophiles. Instead, it directs its reactivity toward electrophiles or participates in pericyclic and radical reactions. Direct nucleophilic attack by the aryl azide on an external electrophilic carbon to cause a substitution is not a common reaction pathway compared to its other modes of reactivity.

Intramolecular Cyclization Reactions Initiated by the Azido Group

The azido group is a key precursor for initiating intramolecular cyclization reactions, typically through the formation of a highly reactive nitrene intermediate upon thermal or photochemical activation. For this compound, several potential cyclization pathways exist.

Upon generation of the 2-bromo-3-methylphenylnitrene, this intermediate can undergo intramolecular C-H insertion. The most favorable pathway would involve the insertion into one of the C-H bonds of the adjacent methyl group. This would lead to the formation of a five-membered heterocyclic ring, resulting in a substituted indoline (B122111) derivative.

Alternatively, under different reaction conditions, such as reductive cyclization, the azido group can be used to construct fused ring systems. This strategy has been employed in the synthesis of pyrrolo[2,1-c] organic-chemistry.orgnih.govbenzodiazepines, where the reduction of an azide is coupled with the cyclization onto an available electrophilic site within the same molecule. researchgate.net Another type of transformation involves the reaction between azido and isocyanide functions within the same molecule, which can be triggered by catalytic amounts of sodium azide to form tricyclic cyanamides. acs.org

Thermal and Photochemical Generation of Nitrene Intermediates

One of the most significant reactions of aryl azides is their decomposition under thermal or photochemical conditions to generate highly reactive nitrene intermediates. researchgate.netresearchgate.net When this compound is heated (thermolysis) or irradiated with UV light (photolysis), it extrudes a molecule of dinitrogen (N₂) to form 2-bromo-3-methylphenylnitrene. researchgate.net

R-N₃ + Δ or hν → R-N: + N₂ (R = 2-bromo-3-methylphenyl)

This nitrene, a species with a neutral, monovalent nitrogen atom, is a short-lived intermediate. researchgate.net It can exist in two electronic spin states: a singlet state and a triplet state, which have different geometries and chemical reactivities. The singlet nitrene typically undergoes concerted reactions like C-H insertion or cheletropic additions, while the triplet nitrene behaves more like a diradical. The formation of the nitrene is the rate-determining first step in these decomposition reactions, opening up pathways for intramolecular cyclizations (as discussed above) or intermolecular reactions, such as additions to alkenes to form aziridines. researchgate.netacs.org

Azide Radical Chemistry and its Synthetic Utility

Recent advances in photoredox catalysis have highlighted the importance of azide radical chemistry. The azide radical (N₃•) is a valuable reactive intermediate for the difunctionalization of alkenes. nih.gov This radical can be generated from an azide source and then added to a double bond, with the resulting carbon-centered radical being trapped by another species. nih.gov

For a molecule like this compound, its participation in radical chemistry could occur through several mechanisms. For instance, it could act as an azide source itself. It has been shown that azides can act as oxidative quenchers in photosensitized reactions, potentially leading to the formation of a nitrene radical anion. acs.org This species could then engage in further synthetic transformations. The synthetic utility of these pathways is significant, as they allow for the rapid construction of molecular complexity from simple precursors, enabling access to valuable building blocks like homopropargylic azides or bioactive amines. nih.gov

Reactivity Profile of the Bromo (-Br) Moiety

The bromine atom in this compound serves as a versatile handle for a variety of chemical transformations. Its reactivity is significantly influenced by the electronic and steric effects of the adjacent azido (-N3) and methyl (-CH3) groups. This section explores two major classes of reactions involving the bromo moiety: nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution on aryl halides is typically challenging but can be facilitated by the presence of strong electron-withdrawing groups. libretexts.orglibretexts.org The reaction generally proceeds through a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The stability of this intermediate is key to the reaction's success.

The feasibility of SNAr reactions on this compound is dictated by the combined influence of the azido and methyl substituents on the aromatic ring's electron density.

Azido Group (-N3): The azido group is a strong electron-withdrawing group through the inductive effect. When positioned ortho or para to a leaving group (like bromine), it effectively stabilizes the negative charge of the intermediate Meisenheimer complex through resonance and induction. libretexts.orgruc.dk In this compound, the azido group is ortho to the bromine atom, which strongly activates the C-Br bond for nucleophilic attack.

Methyl Group (-CH3): The methyl group is an electron-donating group through hyperconjugation and induction. Electron-donating groups generally deactivate the aromatic ring towards nucleophilic attack by increasing electron density. nih.gov In this substrate, the methyl group is positioned meta to the site of substitution, from which it has a less pronounced, but still deactivating, electronic influence.

The net effect is a substrate that is activated for SNAr, primarily due to the powerful ortho-directing and stabilizing effect of the azido group, which overrides the deactivating effect of the meta-methyl group. However, the methyl group, along with the ortho-azido group, creates significant steric hindrance around the reaction center, which can impact the scope of effective nucleophiles. Bulky nucleophiles may react slower than smaller ones. Theoretical investigations on similar systems show that electron-withdrawing substituents are often necessary to activate aryl halides for direct amination reactions. nih.gov

Table 1: Influence of Substituents on SNAr Reactivity

| Substituent | Position Relative to Bromine | Electronic Effect | Impact on SNAr Reactivity |

|---|---|---|---|

| Azido (-N₃) | Ortho | Strongly Electron-Withdrawing | Activating; Stabilizes Meisenheimer intermediate |

| Methyl (-CH₃) | Meta | Electron-Donating | Deactivating; Minor electronic destabilization |

Influence of Reaction Conditions on SNAr Efficiency

The efficiency of SNAr reactions is highly dependent on the specific reaction conditions employed. Key factors include the choice of solvent, temperature, and the nature of the nucleophile.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are highly effective for SNAr reactions. ruc.dkvulcanchem.com These solvents are adept at solvating the cationic counter-ion of the nucleophile, thereby increasing the nucleophile's reactivity. ruc.dk Furthermore, their polarity helps to stabilize the charged Meisenheimer intermediate. The use of more sustainable solvent systems, such as water with additives like hydroxypropyl methylcellulose (B11928114) (HPMC), has also been shown to be effective for SNAr reactions under mild conditions. d-nb.info

Temperature: SNAr reactions often require elevated temperatures (typically 80–150 °C) to overcome the activation energy barrier, especially when the ring is not exceptionally electron-deficient or when dealing with less reactive nucleophiles. d-nb.info However, the thermal sensitivity of the azido group, which can decompose at high temperatures, necessitates careful temperature control. nih.gov

Nucleophile: The strength of the nucleophile is a critical factor. Stronger nucleophiles lead to faster reaction rates. Common nucleophiles for SNAr reactions include alkoxides, thiolates, and amines. For a given aryl halide, a more nucleophilic attacking reagent will result in a faster reaction. libretexts.org In the context of this compound, sterically unhindered, potent nucleophiles would be expected to provide the highest substitution efficiency.

Table 2: Typical Conditions for SNAr Reactions

| Parameter | Typical Conditions | Rationale |

|---|---|---|

| Solvent | Polar Aprotic (e.g., DMSO, DMF) | Enhances nucleophilicity and stabilizes the charged intermediate. ruc.dkvulcanchem.com |

| Temperature | 80 - 150 °C | Provides sufficient energy to overcome the activation barrier. d-nb.info |

| Nucleophile | Strong (e.g., RO⁻, RS⁻, R₂NH) | Reaction rate is first order in the nucleophile. libretexts.org |

| Base | K₂CO₃, K₃PO₄, NaH | Used to deprotonate protic nucleophiles (e.g., alcohols, amines). mdpi.comnih.gov |

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound is an excellent electrophilic partner for various palladium-catalyzed cross-coupling reactions. These methods are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a widely used method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.orgnih.gov

The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from boron to palladium, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

For a substrate like this compound, the reaction would involve coupling at the C-Br bond. While direct examples for this specific molecule are not prevalent in the literature, studies on analogous ortho-substituted bromoanilines demonstrate that such couplings are feasible, though they can be challenging. nih.gov The steric hindrance from the ortho-azido and meta-methyl groups can slow the initial oxidative addition step. However, the use of specialized phosphine ligands (e.g., Buchwald-type biaryl phosphines like CataXCium A) and appropriate bases (e.g., K₃PO₄, Cs₂CO₃) can effectively facilitate the reaction, even on sterically demanding and electronically diverse substrates. nih.gov A wide range of boronic acids and esters (aryl, heteroaryl, vinyl, and alkyl) can be employed, making this a versatile method for derivatization. nih.govnih.gov

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Purpose |

|---|---|---|

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium source (pre-catalyst). |

| Ligand | SPhos, XPhos, CataXCium A | Stabilizes the Pd center and facilitates catalytic steps. nih.gov |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the organoboron species for transmetalation. nih.gov |

| Solvent | Toluene (B28343), Dioxane, THF, Water | Solubilizes reactants and facilitates the reaction. nih.govbeilstein-journals.org |

| Boron Reagent | Ar-B(OH)₂, HetAr-B(pin) | Source of the new carbon substituent. libretexts.orgnih.gov |

Buchwald-Hartwig Amination with Amines

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an aryl halide with an amine (primary or secondary) using a palladium catalyst. nih.govchemspider.com This reaction has become a cornerstone of modern synthetic chemistry for preparing anilines and their derivatives.

Similar to the Suzuki coupling, the mechanism involves an oxidative addition, amine coordination and deprotonation, and reductive elimination sequence. The steric environment around the C-Br bond in this compound is a critical consideration. The ortho-azido group presents a significant steric challenge that can hinder the approach of both the palladium catalyst and the amine nucleophile.

Successful amination of sterically hindered aryl halides often requires the use of bulky, electron-rich phosphine ligands (e.g., BINAP, Josiphos, Buchwald-type ligands) that promote the challenging reductive elimination step. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required to deprotonate the amine or the intermediate palladium-amine complex. chemspider.com Despite the steric hindrance, the electronic activation provided by the azido group may still render the C-Br bond susceptible to oxidative addition, and with carefully optimized conditions, the Buchwald-Hartwig amination should be a viable route for introducing a wide range of amino substituents.

Table 4: Representative Conditions for Buchwald-Hartwig Amination

| Component | Example | Purpose |

|---|---|---|

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Palladium source (pre-catalyst). chemspider.com |

| Ligand | (±)-BINAP, Xantphos, RuPhos | Facilitates oxidative addition and reductive elimination. chemspider.com |

| Base | NaOtBu, K₃PO₄, LHMDS | Deprotonates the amine to form the active nucleophile. chemspider.com |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are typically used. chemspider.com |

| Amine | RNH₂, R₂NH | The nitrogen source for the new C-N bond. |

Interplay of Substituent Effects on Overall Reactivity and Selectivity

Electronic and Steric Directing Effects of Azido, Bromo, and Methyl Groups

The substitution pattern on the benzene ring of this compound dictates its behavior in various chemical transformations, most notably in electrophilic aromatic substitution (EAS) reactions. The directing effects of each substituent can be either cooperative, reinforcing the substitution at a particular position, or antagonistic, leading to a mixture of products or favoring one director over another based on their relative strengths. libretexts.org

The methyl group (-CH₃) at position 3 is a weakly activating group. Through an inductive effect (+I) and hyperconjugation, it donates electron density to the benzene ring, thereby increasing its nucleophilicity and making it more reactive towards electrophiles than benzene itself. organicchemistrytutor.comlibretexts.org The methyl group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho and para to itself. Current time information in Pasuruan, ID.wikipedia.org In this specific molecule, the positions ortho to the methyl group are C2 and C4, and the para position is C6.

The azido group (-N₃) at position 1 has a more complex electronic character. It is known to be an electron-withdrawing group through its inductive effect (-I). organic-chemistry.org However, it can also act as a weak π-donor through resonance, which makes it an ortho, para-director in electrophilic aromatic substitution reactions. organic-chemistry.orgnih.gov The resonance structures show that the terminal nitrogen atoms can bear a partial negative charge, which can delocalize into the ring, preferentially at the ortho and para positions. nih.gov For this compound, the ortho positions to the azido group are C2 and C6, and the para position is C4.

When considering the combined effects, the directing influences of the three substituents can be analyzed. The methyl group activates the ring and directs ortho (C2, C4) and para (C6). The bromo group deactivates but directs ortho (C1, C3) and para (C5). The azido group deactivates but directs ortho (C2, C6) and para (C4).

Steric hindrance also plays a significant role. The positions C2 and C3 are already substituted. The C1 position is also substituted. Therefore, potential sites for electrophilic attack are C4, C5, and C6. The presence of the bulky bromo group at C2 and the methyl group at C3 creates considerable steric hindrance around the C2 and C4 positions. researchgate.netmasterorganicchemistry.com Attack at the C4 position would be sterically hindered by the adjacent methyl group at C3. Attack at the C6 position would be less sterically hindered.

Interactive Data Table: Directing Effects of Substituents

| Substituent | Position | Electronic Effect | Directing Effect | Activated Positions |

| Azido (-N₃) | 1 | -I, +M (weak) | ortho, para | 2, 4, 6 |

| Bromo (-Br) | 2 | -I, +M (weak) | ortho, para | 1, 3, 5 |

| Methyl (-CH₃) | 3 | +I, Hyperconjugation | ortho, para | 2, 4, 6 |

Based on the combined electronic and steric effects, electrophilic aromatic substitution on this compound is expected to be complex. The activating methyl group and the directing effect of the azido group would favor substitution at C4 and C6. However, the deactivating bromo and azido groups will slow down the reaction. The steric bulk around C2 and C3 will likely disfavor substitution at C4, making C6 the most probable site for electrophilic attack.

Strategies for Orthogonal Functionalization and Sequential Transformations

The presence of two distinct and reactive functional groups, the aryl bromide and the aryl azide, on the same scaffold makes this compound an excellent substrate for orthogonal functionalization and sequential transformations. This allows for the selective reaction of one group while the other remains intact, enabling the synthesis of complex, polysubstituted aromatic compounds.

The bromo group is a versatile handle for a variety of cross-coupling reactions, most notably palladium-catalyzed reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. mdpi.comnih.govorganic-chemistry.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl bromides in these couplings is well-established, and a wide range of catalysts and reaction conditions are available to achieve high yields and functional group tolerance. nih.gov

The azido group offers a different set of chemical transformations. It is a key participant in the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable triazole rings, a reaction that is a cornerstone of "click chemistry". organic-chemistry.orgresearchgate.net This reaction can be catalyzed by copper(I) to give 1,4-disubstituted triazoles or by ruthenium to yield 1,5-disubstituted triazoles. researchgate.net The azido group can also be selectively reduced to an amine using various reagents, such as the Staudinger reaction with phosphines or catalytic hydrogenation, which opens up another avenue for functionalization.

The distinct reactivity of the bromo and azido groups allows for their sequential functionalization. For instance, a Sonogashira or Suzuki coupling could be performed at the bromo position first, taking advantage of the well-developed palladium catalysis for these transformations. The azido group is generally stable under these conditions. Subsequently, the azido group can be transformed through a cycloaddition or a reduction reaction.

An example of a sequential transformation strategy could involve:

Sonogashira Coupling: Reaction of this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst to form a new C-C bond at the C2 position. organic-chemistry.org

Azide-Alkyne Cycloaddition: The resulting aryl azide can then undergo a copper-catalyzed cycloaddition with a different alkyne to form a triazole ring.

Alternatively, the order of reactions could be reversed, although the conditions for the azide reaction would need to be chosen carefully to avoid any reaction at the bromo position.

Another strategy involves the selective reduction of the azido group. A Staudinger reaction using a phosphine can selectively reduce the azide to an amine, leaving the bromo group untouched for subsequent cross-coupling reactions. This provides a route to aminobromotoluene derivatives which can be further functionalized.

Interactive Data Table: Orthogonal Reactivity

| Functional Group | Reaction Type | Catalyst/Reagent | Product Functional Group |

| Bromo (-Br) | Suzuki Coupling | Pd catalyst, boronic acid | Biaryl |

| Bromo (-Br) | Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne | Arylalkyne |

| Bromo (-Br) | Buchwald-Hartwig Amination | Pd catalyst, amine | Arylamine |

| Azido (-N₃) | Cu(I)-catalyzed Cycloaddition | Cu(I) salt, alkyne | 1,4-Disubstituted Triazole |

| Azido (-N₃) | Ru-catalyzed Cycloaddition | Ru catalyst, alkyne | 1,5-Disubstituted Triazole |

| Azido (-N₃) | Staudinger Reduction | Phosphine (e.g., PPh₃) | Amine (-NH₂) |

| Azido (-N₃) | Catalytic Hydrogenation | Pd/C, H₂ | Amine (-NH₂) |

The choice of catalysts and reaction conditions is critical for achieving high selectivity in these sequential transformations. For example, the use of specific ligands in palladium catalysis can influence the reactivity and prevent undesired side reactions. nih.gov Similarly, the choice between copper and ruthenium catalysts for the azide-alkyne cycloaddition determines the regioselectivity of the triazole formation. researchgate.net

Mechanistic Investigations of Reactions Involving 1 Azido 2 Bromo 3 Methylbenzene

Elucidation of Reaction Mechanisms for Azido (B1232118) Group Transformations

The azido group in aromatic compounds like 1-azido-2-bromo-3-methylbenzene is a versatile functional group known for its participation in a variety of transformations, primarily involving the release of molecular nitrogen.

Thermal and Photochemical Decomposition: The most characteristic reaction of aryl azides is their decomposition under thermal or photochemical conditions to form highly reactive nitrene intermediates. researchgate.net The initial step is the extrusion of a nitrogen molecule (N₂), a thermodynamically favorable process. The resulting species is an aryl nitrene (2-bromo-3-methylphenylnitrene), which can exist in either a singlet or a triplet electronic state. The reaction pathway is believed to proceed through the formation of a singlet nitrene, which can then undergo intersystem crossing to the more stable triplet ground state. researchgate.net

Subsequent Reactions of the Nitrene Intermediate: Once formed, the nitrene intermediate can undergo several rapid follow-up reactions:

Intramolecular Cyclization: The singlet nitrene can cyclize to form a strained three-membered ring intermediate, a benzazirine. This intermediate is typically unstable and quickly rearranges. researchgate.net

Ring Expansion: The benzazirine intermediate can undergo ring expansion to form a cyclic ketenimine, also known as a didehydroazepine. researchgate.net These intermediates have been identified in mechanistic studies of aryl azide (B81097) photolysis using low-temperature and time-resolved spectroscopy. researchgate.net

Hydrogen Abstraction: The nitrene, particularly the triplet state, can abstract hydrogen atoms from the solvent or other molecules to form a primary amine (2-bromo-3-methylaniline).

Dimerization: Nitrene intermediates can dimerize to form azo compounds (e.g., 2,2'-dibromo-3,3'-dimethylazobenzene).

Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.gov This reaction involves the treatment of the azide with a terminal alkyne in the presence of a copper(I) catalyst to regioselectively form a 1,4-disubstituted 1,2,3-triazole. nih.gov This transformation is highly efficient and proceeds under mild conditions, making it a valuable tool for molecular construction. nih.govnih.gov

Staudinger Reaction: Aryl azides react with phosphines, such as triphenylphosphine (B44618), in the Staudinger reaction. nih.gov The mechanism involves the nucleophilic attack of the phosphine (B1218219) on the terminal nitrogen of the azide group to form a phosphazide (B1677712) intermediate. This intermediate then loses N₂ to generate an iminophosphorane. nih.gov The iminophosphorane can be hydrolyzed with water to yield a primary amine and the corresponding phosphine oxide, or it can be used in the aza-Wittig reaction to form imines by reacting with carbonyl compounds. nih.gov

Table 1: Summary of Azido Group Transformations

| Reaction Type | Key Reagents/Conditions | Intermediate(s) | Product Type |

|---|---|---|---|

| Thermal/Photochemical Decomposition | Heat (Thermolysis) or UV light (Photolysis) | Aryl nitrene, Benzazirine, Ketenimine | Varies (amines, azo compounds, ring-expanded products) |

| [3+2] Cycloaddition (CuAAC) | Terminal Alkyne, Cu(I) catalyst | Copper-acetylide, Triazolide | 1,2,3-Triazole |

| Staudinger Reaction | Triphenylphosphine (PPh₃) | Phosphazide, Iminophosphorane | Primary Amine (after hydrolysis) or Imine (Aza-Wittig) |

Elucidation of Reaction Mechanisms for Bromo Group Transformations

The bromo group on the aromatic ring of this compound serves as a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through organometallic intermediates.

Metal-Catalyzed Cross-Coupling Reactions: Aryl bromides are common substrates for a wide range of palladium-catalyzed cross-coupling reactions. The general mechanism for these reactions (e.g., Suzuki, Heck, Sonogashira, Negishi) involves a catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form an arylpalladium(II) complex. This is often the rate-determining step.

Transmetalation (for Suzuki, Negishi, etc.) or Alkyne Coordination/Insertion (for Sonogashira): A second coupling partner (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) transfers its organic group to the palladium center. acs.org

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst.

The presence of the ortho-azido group could potentially influence the rate and efficiency of these reactions through steric hindrance or electronic effects.

Formation of Organometallic Reagents: The bromo group can be used to generate more reactive organometallic species.

Grignard Reagent Formation: Reaction with magnesium metal would, in principle, yield the corresponding Grignard reagent (1-azido-3-methyl-2-phenylmagnesium bromide). However, the high reactivity of the Grignard reagent towards the azido group makes this a challenging transformation that would likely require low temperatures and careful control of reaction conditions.

Organolithium Reagent Formation: Similarly, lithium-halogen exchange with an organolithium reagent like n-butyllithium could form the aryllithium species. This is also complicated by the reactivity of the organolithium reagent with the azide. A more controlled method is directed ortho-metalation, where a directing group guides deprotonation to a specific site, though this is less relevant for transforming the bromo group itself. nih.govchemrxiv.org

Table 2: Summary of Bromo Group Transformations

| Reaction Type | Key Reagents/Conditions | Intermediate(s) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Boronic acid/ester, Pd catalyst, Base | Arylpalladium(II) complex | Biaryl compound |

| Negishi Coupling | Organozinc reagent, Pd or Ni catalyst | Arylpalladium(II) complex | Unsymmetrical biaryl or alkyl-aryl compound |

| Grignard Formation | Magnesium (Mg) metal | Organomagnesium halide | Grignard Reagent |

Identification and Spectroscopic Characterization of Transient Intermediates

The study of reactions involving this compound relies heavily on the detection and characterization of short-lived intermediates.

Nitrenes and Subsequent Intermediates: The photolysis or thermolysis of aryl azides is known to produce several key transient species. researchgate.net

Aryl Nitrenes: The primary intermediate, 2-bromo-3-methylphenylnitrene, is highly reactive. Its existence is often inferred from the final products, but direct observation is challenging. Electron Spin Resonance (ESR) spectroscopy can be used to detect the triplet state of the nitrene.

Benzazirines and Ketenimines: Following the formation of the singlet nitrene, intramolecular cyclization and rearrangement can occur. The proposed mechanism for the formation of 2-substituted 3H-azepines from aromatic azides involves the formation of benzazirine and cyclic ketenimine intermediates. researchgate.net The identification of these species has been achieved through low-temperature and time-resolved spectroscopic techniques. researchgate.net For example, matrix isolation techniques allow the trapping of these intermediates at cryogenic temperatures, enabling their characterization by IR and UV-Vis spectroscopy.

Organometallic Intermediates: In cross-coupling reactions, the key intermediates are organopalladium species.

Arylpalladium(II) Complexes: The oxidative addition product, an arylpalladium(II) bromide complex, is a central intermediate in the catalytic cycle. While often too reactive to isolate from a catalytic reaction, model complexes can be synthesized and characterized by techniques like NMR spectroscopy and X-ray crystallography to understand their structure and reactivity.

Table 3: Key Transient Intermediates and Characterization Methods

| Intermediate | Originating Reaction | Spectroscopic Characterization Method(s) |

|---|---|---|

| 2-bromo-3-methylphenylnitrene | Thermal/Photochemical decomposition of azide | Electron Spin Resonance (ESR) for triplet state; inferred from products |

| Benzazirine | Rearrangement of singlet nitrene | Low-temperature IR and UV-Vis spectroscopy |

| Cyclic Ketenimine | Rearrangement of benzazirine | Time-resolved and low-temperature IR spectroscopy |

| Arylpalladium(II) Complex | Oxidative addition in cross-coupling | NMR spectroscopy, X-ray crystallography (on model complexes) |

Kinetic and Thermodynamic Studies of Key Reaction Steps

While specific kinetic and thermodynamic data for reactions involving this compound are not widely reported, general principles from related systems can be applied to understand the factors governing its reactivity.

Kinetics of Azide Decomposition: The thermal decomposition of aryl azides to form nitrenes is a unimolecular process whose rate is highly dependent on temperature and the electronic nature of the substituents on the aromatic ring. Theoretical studies on the decomposition of similar molecules, like carbamoyl (B1232498) azide, have utilized computational methods (e.g., B3LYP level of theory) to model the potential energy surface and identify transition states. researchgate.net Such calculations allow for the estimation of activation energies and the calculation of theoretical rate constants using transition state theory. researchgate.net For aryl azides, the activation energy for N₂ extrusion is a key parameter that determines the required temperature for the reaction to proceed at a reasonable rate.

Kinetics of Cross-Coupling Reactions: The kinetics of palladium-catalyzed cross-coupling reactions are complex and depend on the concentrations of the substrate, catalyst, ligand, and coupling partner. The rate-determining step is often the oxidative addition of the aryl bromide to the Pd(0) complex. The steric hindrance from the ortho-methyl and ortho-azido groups in this compound would be expected to influence the rate of this step. Kinetic analysis, including reaction progress monitoring and determination of reaction orders with respect to each component, is crucial for elucidating the detailed mechanism and optimizing reaction conditions.

In azido group reactions, the formation of the very stable dinitrogen molecule (N₂) provides a strong thermodynamic driving force for decomposition and Staudinger reactions.

In cross-coupling reactions, the formation of a stable new C-C or C-heteroatom bond and the regeneration of the stable catalyst drive the reaction forward.

Further experimental and computational studies are needed to quantify the specific kinetic and thermodynamic parameters for the reactions of this particular multifunctional compound.

Computational Chemistry and Theoretical Studies on 1 Azido 2 Bromo 3 Methylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has become a important tool for investigating the electronic characteristics of molecular systems. bhu.ac.in For 1-Azido-2-bromo-3-methylbenzene, DFT calculations, often employing the B3LYP method with various basis sets, are used to determine its structural and electronic properties. bhu.ac.in These calculations provide a foundational understanding of the molecule's reactivity and kinetic stability.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The interaction between the HOMO of one molecule and the LUMO of another governs the course of many chemical reactions. wikipedia.org

The energies of the HOMO and LUMO, and the resulting HOMO-LUMO gap, are critical indicators of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For aromatic azides, the HOMO is often associated with the azide (B81097) group and the aromatic ring, while the LUMO is typically localized on the azido (B1232118) group. This distribution makes the azide susceptible to both electrophilic and nucleophilic attack.

Interactive Data Table: Frontier Molecular Orbital Energies (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In this compound, the MEP map would likely show a region of strong negative potential around the terminal nitrogen atoms of the azide group, indicating their nucleophilic character. The area around the hydrogen atoms of the methyl group and the benzene (B151609) ring would exhibit positive potential. The bromine atom, being electronegative, would also influence the electrostatic potential distribution. Such maps are crucial for understanding intermolecular interactions and the initial steps of a chemical reaction. rasayanjournal.co.in

A detailed analysis of the charge distribution provides further insight into the reactive nature of a molecule. Methods like Mulliken population analysis can be used to determine the partial atomic charges on each atom. bhu.ac.in In this compound, the nitrogen atoms of the azide group are expected to carry significant negative charges, while the carbon atom attached to the azide group and the bromine atom will have their charge influenced by the electron-withdrawing nature of these substituents.

Fukui indices are another powerful tool derived from DFT to predict local reactivity. These indices identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. By calculating the change in electron density at a specific atomic site upon the addition or removal of an electron, one can pinpoint the most reactive centers.

Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed modeling of reaction pathways, providing a step-by-step understanding of how reactants are converted into products. By calculating the potential energy surface for a reaction, chemists can identify intermediates, and most importantly, the transition state structures. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.

For this compound, theoretical modeling could be applied to study reactions such as cycloadditions, where the azide group reacts with an alkyne or alkene, or thermal decomposition, which could lead to the formation of a nitrene intermediate. These models can elucidate the geometric and energetic details of the transition states involved in such transformations. wikipedia.org

Prediction and Rationalization of Regioselectivity and Chemoselectivity

Many organic reactions can potentially yield multiple products. Regioselectivity refers to the preference for one direction of bond making or breaking over another, while chemoselectivity is the preference for reaction at one functional group over another. DFT calculations are highly effective in predicting and explaining these selectivities.

In the case of this compound, a key question might be the regioselectivity of a cycloaddition reaction. By comparing the activation energies for the different possible reaction pathways leading to various regioisomers, it is possible to predict which isomer will be the major product. The electronic effects of the bromo and methyl substituents on the benzene ring will play a crucial role in directing the regiochemical outcome of reactions involving the azide group.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of a molecule can significantly influence its reactivity. Conformational analysis involves identifying the different spatial arrangements of atoms (conformers) and determining their relative energies. For this compound, the orientation of the azide group relative to the benzene ring and the methyl and bromo substituents is of interest.

Advanced Analytical Methodologies for Reaction Monitoring and Process Optimization

In Situ Spectroscopic Techniques for Real-time Reaction Monitoring

In situ (in the reaction mixture) spectroscopy allows for the continuous tracking of reactant consumption, intermediate formation, and product generation without the need for sampling. nih.gov This provides invaluable kinetic and mechanistic data, enabling precise control over the reaction.

Infrared (IR) Spectroscopy for Functional Group Evolution

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of the synthesis of 1-Azido-2-bromo-3-methylbenzene. The key to this analysis is the distinct and strong absorption band of the azide (B81097) functional group.

The synthesis typically proceeds from 2-bromo-3-methylaniline (B1268886). The first step, diazotization, involves converting the primary amine (-NH₂) into a diazonium salt (-N₂⁺). This can be monitored by the disappearance of the N-H stretching vibrations of the starting amine (typically around 3300-3500 cm⁻¹) and the appearance of the diazonium salt's characteristic absorption. The subsequent reaction with sodium azide introduces the azido (B1232118) group. The evolution of the azide functional group is marked by the appearance of a very strong, sharp absorption band corresponding to the asymmetric stretching vibration (νₐₛ) of the N=N=N bond. This peak is typically found in a relatively clean region of the mid-IR spectrum, making it an excellent diagnostic marker.

Table 1: Expected IR Absorption Frequencies for Key Functional Groups

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity | Monitored Event |

|---|---|---|---|---|

| Primary Aromatic Amine | N-H Stretch | ~3300-3500 | Medium | Disappearance of Reactant |

| Azide | N=N=N Asymmetric Stretch | ~2100-2140 | Strong, Sharp | Appearance of Product |

| C-Br Stretch | C-Br Stretch | ~500-650 | Medium-Strong | Stable (Present in Reactant and Product) |

By plotting the intensity of the azide peak at ~2120 cm⁻¹ over time, a reaction profile can be generated, allowing for the determination of reaction kinetics and endpoint. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Progress and Intermediate Identification

While in situ NMR is less common than IR for real-time monitoring due to instrumentation constraints, it provides unparalleled structural detail. For the analysis of this compound, both ¹H and ¹³C NMR are vital for confirming the final structure and can be used to analyze reaction progress by taking time-course samples.

In the ¹H NMR spectrum of this compound, one would expect to see distinct signals for the three non-equivalent aromatic protons and a singlet for the methyl group protons. The conversion from 2-bromo-3-methylaniline would be evidenced by the disappearance of the broad -NH₂ proton signal and shifts in the aromatic proton resonances due to the change in the electronic properties of the substituent (from -NH₂ to -N₃).

Similarly, the ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton. The carbon atom attached to the azide group would experience a significant change in its chemical shift compared to the carbon attached to the original amine group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Atom Position (Hypothetical) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | Aromatic C-H (x3) | ~7.0 - 7.6 | m (multiplet) | The precise shifts and coupling patterns depend on the electronic effects of the bromo and azido groups. |

| ¹H | Methyl (-CH₃) | ~2.3 - 2.5 | s (singlet) | Similar to other tolyl compounds. rsc.org |

| ¹³C | C-N₃ | ~140 | s | Carbon attached to the electron-withdrawing azide group. |

| ¹³C | C-Br | ~115 - 125 | s | Carbon attached to bromine. |

| ¹³C | Aromatic C-H (x3) | ~125 - 135 | d | |

| ¹³C | C-CH₃ | ~138 - 142 | s | Quaternary carbon attached to the methyl group. |

Comparing spectra of aliquots taken throughout the reaction allows for the quantification of reactant, intermediates, and product, providing a detailed understanding of the reaction pathway. rsc.org

UV-Vis Spectroscopy for Kinetic Studies and Chromophore Tracking

Aryl azides possess distinct electronic transitions that can be detected by UV-Vis spectroscopy. nih.govacs.org The formation of this compound can be monitored by observing the change in the UV-Vis spectrum over time. The starting material, 2-bromo-3-methylaniline, has its own absorption maxima. As the reaction proceeds, the aniline (B41778) chromophore is converted to the aryl azide chromophore, leading to a shift in the absorption bands (a batochromic or hypsochromic shift) and a change in molar absorptivity.

By monitoring the absorbance at a wavelength specific to the product, and applying the Beer-Lambert law, one can calculate the concentration of this compound as it forms. This data is invaluable for conducting kinetic studies to determine reaction rates and orders under various conditions (e.g., temperature, concentration). nih.govcapes.gov.br

Chromatographic Techniques (e.g., HPLC, GC) for Product Distribution and Purity Assessment

Chromatographic methods are essential for separating the final product from any unreacted starting materials, intermediates, or byproducts, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC) is well-suited for analyzing the reaction mixture of this compound synthesis. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water would likely be effective for separating the relatively nonpolar product from more polar starting materials or salts. A UV detector set to a wavelength where the product has strong absorbance would allow for quantification. By running standards of the starting material and purified product, a method can be validated to determine the precise purity and yield of the reaction. kcl.ac.uk

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is also a powerful technique for purity assessment, provided the compound is thermally stable enough to be vaporized without decomposition. Aryl azides can be sensitive to heat, which is a critical consideration for GC method development. GC can provide excellent separation of isomers, which would be crucial to confirm the formation of the desired 1-azido-2-bromo-3-methyl isomer over others. rsc.org

Mass Spectrometry for Molecular Weight Verification and Mechanistic Probes

Mass Spectrometry (MS) is the definitive technique for confirming the molecular weight of the synthesized this compound. The expected molecular weight is approximately 211.98 g/mol (for the ⁷⁹Br isotope). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Furthermore, the fragmentation pattern in the mass spectrum provides significant mechanistic insight. A characteristic fragmentation pathway for aryl azides is the loss of a molecule of nitrogen (N₂, 28 Da) from the molecular ion (M⁺) to form a highly reactive nitrene intermediate. nist.gov This results in a prominent peak at [M-28]⁺. The presence and relative intensity of this peak are strong evidence for the presence of the azide functionality.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value (for ⁷⁹Br) | Proposed Fragment | Significance |

|---|---|---|

| 211 | [C₇H₆BrN₃]⁺ | Molecular Ion (M⁺) |

| 183 | [C₇H₆BrN]⁺ | Loss of N₂ from the molecular ion; characteristic of aryl azides |

| 104 | [C₇H₆N]⁺ | Loss of Br from the [M-N₂]⁺ fragment |

This fragmentation data not only confirms the identity of the product but also supports our understanding of its chemical behavior under energetic conditions.

Applications in Advanced Organic Synthesis and Chemical Biology

Synthesis of Diverse Nitrogen-Containing Heterocycles

The azide (B81097) moiety is a precursor to a wide array of nitrogen-containing cyclic compounds, most notably 1,2,3-triazoles, through [3+2] cycloaddition reactions. Furthermore, the combined presence of the ortho-bromo and azido (B1232118) groups facilitates intramolecular cyclization pathways to form other important heterocyclic scaffolds like indoles and benzotriazines.

The 1,3-dipolar cycloaddition reaction between an azide and an alkyne, famously known as the Huisgen azide-alkyne cycloaddition, is a cornerstone of modern synthetic chemistry for creating 1,2,3-triazole rings. organic-chemistry.org 1-Azido-2-bromo-3-methylbenzene serves as the azide component in these reactions. The development of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has made this transformation exceptionally reliable and efficient, often referred to as a "click" reaction due to its high yield and specificity. frontiersin.org

In a typical CuAAC reaction, this compound would react with a terminal alkyne in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, to yield a 1,4-disubstituted 1,2,3-triazole. peerj.com This method's robustness allows for the incorporation of a wide variety of substituents on the alkyne, leading to a diverse library of triazole derivatives.

Table 1: Examples of 1,2,3-Triazole Synthesis using this compound

| Alkyne Reactant | Catalyst System | Product |

|---|---|---|

| Phenylacetylene | Cu(I) | 1-(2-Bromo-3-methylphenyl)-4-phenyl-1H-1,2,3-triazole |

| Propargyl alcohol | Cu(I) | (1-(2-Bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl)methanol |

Beyond copper catalysis, catalyst-free cycloadditions can be achieved, particularly with electron-deficient alkynes or nitroalkenes, providing alternative pathways to functionalized triazoles under mild conditions. frontiersin.orgscielo.br

The ortho-halo-azido arrangement in this compound is a key structural feature that enables intramolecular cyclization reactions. While direct conversion to indoles is complex, a plausible synthetic route involves the reduction of the azide group to an amine, yielding 2-bromo-3-methylaniline (B1268886). This intermediate can then undergo intramolecular C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, to form the indole (B1671886) ring system, specifically 4-methylindole.

The synthesis of benzotriazine derivatives is another potential application. This can be envisioned through reactions that involve the azide participating in a cyclization with a suitably introduced adjacent nitrogen-containing group.

Construction of Complex Aromatic Architectures through Sequential Functionalization

The distinct reactivity of the bromo and azido groups allows for a powerful synthetic strategy known as sequential functionalization. The bromo group is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Stille couplings, which form new carbon-carbon bonds. biosynth.com The azide group remains inert during these transformations, allowing for its later use in a cycloaddition reaction.

This two-step approach enables the precise and controlled construction of complex, multi-functionalized aromatic compounds. For instance, a Suzuki coupling could first be used to introduce a new aryl substituent at the 2-position. The resulting azido-biphenyl compound can then undergo a CuAAC reaction with an alkyne to append a triazole ring, yielding a highly elaborate molecular scaffold.

Table 2: Hypothetical Sequential Functionalization of this compound

| Step | Reaction Type | Reactant | Product |

|---|---|---|---|

| 1 | Suzuki Coupling | 4-Methoxyphenylboronic acid | 2-Azido-3-methyl-4'-methoxy-1,1'-biphenyl |

Integration into Bioorthogonal Chemistry Methodologies as a Chemical Tool

The azide group is a premier functional group in the field of bioorthogonal chemistry. Its key feature is its ability to react selectively and efficiently with specific reaction partners (like alkynes) within a complex biological environment without interfering with native biochemical processes. organic-chemistry.org The CuAAC and, notably, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are the primary reactions used.

This compound, or more complex molecules derived from it, can be used as a chemical tool or reporter. For example, it could be incorporated into a drug molecule, a peptide, or a metabolic probe. Once introduced into a living system, the azide serves as a handle for "clicking" on a fluorescent dye, an affinity tag (like biotin), or another molecule that has been functionalized with an alkyne. This enables powerful techniques for imaging, tracking, and isolating biomolecules of interest.

Role in Materials Science for Polymer Functionalization and Scaffold Modification

The principles of click chemistry extend from biology to materials science. The azide group on this compound can be used to modify the surfaces of materials or to functionalize polymers. By preparing a material (e.g., a silicon wafer, a nanoparticle, or a polymer backbone) with alkyne functionalities, the azide-containing molecule can be covalently and permanently attached to the surface through triazole linkages.

This process allows for precise control over surface chemistry. The attached molecule imparts new properties to the material, with the bromo and methyl groups offering further sites for subsequent chemical modification, enabling the creation of advanced materials with tailored functions for applications in electronics, sensing, and coatings.

Exploration in Catalysis as a Ligand Precursor or Reaction Component

The structure of this compound makes it a valuable precursor for the synthesis of novel ligands for metal catalysis. biosynth.com Ligands are crucial components of catalysts, as they modulate the metal center's electronic and steric properties, thereby controlling catalytic activity and selectivity.

The bromo group can be readily converted into a coordinating group, for example, through a cross-coupling reaction with a phosphine-containing boronic acid to install a phosphine (B1218219) ligand. biosynth.com Alternatively, the azide group can be reduced to a primary amine (-NH2), which is itself a common coordinating group in many catalyst systems. The ability to perform sequential reactions at both the bromo and azido sites allows for the synthesis of sophisticated bidentate or polydentate ligands, which are highly sought after in the development of new and more efficient catalysts.

Comparative Research on Analogous Azido Bromo Methylbenzene Derivatives

Influence of Substituent Positions on Reactivity and Selectivity

The relative positioning of the azido (B1232118), bromo, and methyl groups on the benzene (B151609) ring in azido-bromo-methylbenzene isomers profoundly impacts their chemical reactivity and the selectivity of their reactions. These effects are primarily governed by a combination of electronic and steric factors. nih.gov

Electronic Effects: The electronic nature of the bromo and methyl substituents influences the electron density of the azido group and the aromatic ring. The bromine atom, being a halogen, exhibits a dual electronic effect: it is electron-withdrawing through the inductive effect (-I) and electron-donating through resonance (+R) due to its lone pairs. chemsynthesis.com The inductive effect generally deactivates the ring towards electrophilic attack, while the resonance effect directs incoming electrophiles to the ortho and para positions. The methyl group is an electron-donating group (+I effect) and is activating, also directing to the ortho and para positions.